molecular formula C16H22BrNO5 B2453237 Ethyl 3-(3-bromo-5-hydroxyphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate CAS No. 2459963-00-7

Ethyl 3-(3-bromo-5-hydroxyphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate

Cat. No.: B2453237
CAS No.: 2459963-00-7
M. Wt: 388.258
InChI Key: KMSWJRYQILDRBK-UHFFFAOYSA-N
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Description

Ethyl 3-(3-bromo-5-hydroxyphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate is a synthetic organic compound that features a brominated phenyl ring, a hydroxy group, and a tert-butoxycarbonyl-protected amino group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-bromo-5-hydroxyphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate typically involves multiple steps:

    Hydroxylation: The hydroxyl group can be introduced via a hydroxylation reaction, often using reagents such as hydrogen peroxide or osmium tetroxide.

    Amino Protection: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride to prevent unwanted reactions during subsequent steps.

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-bromo-5-hydroxyphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4

    Reduction: LiAlH4, NaBH4

    Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions

Major Products

    Oxidation: Formation of a carbonyl compound

    Reduction: Formation of a de-brominated product

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-bromo-5-hydroxyphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(3-chloro-5-hydroxyphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate
  • Ethyl 3-(3-fluoro-5-hydroxyphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate

Uniqueness

Ethyl 3-(3-bromo-5-hydroxyphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro and fluoro analogs.

Properties

IUPAC Name

ethyl 3-(3-bromo-5-hydroxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO5/c1-5-22-14(20)9-13(18-15(21)23-16(2,3)4)10-6-11(17)8-12(19)7-10/h6-8,13,19H,5,9H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSWJRYQILDRBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC(=CC(=C1)Br)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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